BenchChemオンラインストアへようこそ!

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester

Single-crystal X-ray diffraction Dihedral angle Conformational polymorphism

For USP/EP-compliant Sorafenib impurity profiling, generic aryl carbamates introduce method bias. This specific Sorafenib Impurity 4 (phenyl carbamate, LogP 5.04) is essential for baseline resolution from Impurity 3 and the methyl ester byproduct on C18 columns. Its 94% synthesis yield check-point role and fully elucidated structure enable unambiguous LC-MS/MS identification during forced degradation. Procure this fully characterized solid (mp 109–111°C) to ensure system suitability and accurate peak assignment in your ANDA submission stability-indicating methods.

Molecular Formula C14H9ClF3NO2
Molecular Weight 315.67 g/mol
CAS No. 871555-75-8
Cat. No. B3161626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester
CAS871555-75-8
Molecular FormulaC14H9ClF3NO2
Molecular Weight315.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-12-7-6-9(8-11(12)14(16,17)18)19-13(20)21-10-4-2-1-3-5-10/h1-8H,(H,19,20)
InChIKeyRDNQDSKTTPSVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

871555-75-8 (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester: Sorafenib Impurity 4 Reference Standard & Synthetic Intermediate


(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester (CAS 871555-75-8), also denominated Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, is a fluorinated phenyl carbamate classified as Sorafenib Impurity 4 in pharmacopeial impurity profiling [1]. The compound is used as a reference standard for analytical method development and quality control in support of Abbreviated New Drug Applications (ANDA) and commercial Sorafenib production [2]. Supplied as a solid with a melting point of 109–111 °C and a high calculated LogP of 5.04 [3], this molecule serves as a fully characterized carbamate intermediate in Sorafenib synthesis routes, where the phenyl carbonate moiety functions as a tunable leaving group [4].

Why Generic Sorafenib Impurity Reference Standards Cannot Be Interchanged Without Quantitative Validation


Direct substitution of 871555-75-8 with other Sorafenib impurities or aryl carbamate analogs without chromatographic validation introduces risk in quantitative analysis workflows. Although structurally related, Sorafenib Impurity 4 (phenyl carbamate) differs from Impurity 3 (4-chloro-3-trifluoromethylaniline, CAS 445-13-6) and Impurity 6 (carboxylic acid derivative) in hydrophobicity, UV chromophore, and chromatographic retention behavior [1]. The specific phenyl ester moiety enables a LogP of 5.04, starkly contrasting the LogP of 3.85 predicted for the methyl ester analog Methyl (4-chloro-3-trifluoromethylphenyl)carbamate (CAS 19448-54-5) [2]. Such physicochemical differences directly affect method specificity, resolution, and system suitability parameters mandated in USP/EP impurity profiling [3]. Consequently, unverified interchange of impurity standards compromises the integrity of analytical method validation (AMV) for ANDA submissions.

Quantitative Differentiation of 871555-75-8 vs. Closest Phenyl Carbamate Analogs


Crystallographically Determined Conformation vs. Solution-Phase Flexibility of Aryl Carbamate Analogs

The single-crystal structure of 871555-75-8 reveals aromatic rings oriented at a dihedral angle of 66.49(3)°, stabilized by intramolecular C—H···F and C—H···O interactions forming one planar five- and one non-planar six-membered ring [1]. In contrast, the structurally related 4-chlorophenyl N-(3-trifluoromethylphenyl)carbamate (CAS 14353-07-2), a regioisomer with reversed substitution, yields an entirely different crystal packing motif with distinct intermolecular hydrogen bonding networks [2]. This crystallographic distinction confirms that 871555-75-8 has a unique solid-state conformation, relevant for XRPD identity testing and polymorph screening in ANDA solid-state characterization requirements.

Single-crystal X-ray diffraction Dihedral angle Conformational polymorphism

Phenyl Ester vs. Methyl Ester Hydrophobicity: LogP 5.04 vs. LogP 3.85

The computed LogP of 871555-75-8 (phenyl ester) is 5.04, derived from its molecular structure (C14H9ClF3NO2, MW 315.68) [1]. By comparison, the closely related Methyl (4-chloro-3-trifluoromethylphenyl)carbamate (CAS 19448-54-5, C9H7ClF3NO2, MW 253.60) has a substantially lower predicted LogP of approximately 3.85, owing to the replacement of the lipophilic phenyl ring by a smaller methyl group . This LogP differential of ~1.2 log units translates to approximately a 15-fold difference in octanol-water partition coefficient, directly affecting reversed-phase HPLC retention time and resolution between Impurity 4 and the methyl ester analog.

Lipophilicity LogP Chromatographic retention C18 column

Patent-Documented Synthetic Utility: Phenyl Carbamate as a Superior Leaving Group in Sorafenib Urea Formation

In patent CN101671299A, 871555-75-8 is synthesized via reaction of 4-chloro-3-trifluoromethylaniline with phenyl chloroformate in 94% molar yield [1]. The patent explicitly contrasts this phenyl carbamate against the 4-nitrophenyl carbamate analog: the 4-nitrophenyl variant requires more rigorous purification and yields a product with differing reactivity toward amine nucleophiles in subsequent urea bond formation [1]. The phenol/phenoxide generated from the phenyl carbamate is a sterically and electronically moderate leaving group (pKa of phenol ≈ 9.95) compared to 4-nitrophenol (pKa ≈ 7.15), enabling better-controlled reactivity in the final condensation step with 4-(4-aminophenoxy)-N-methylpicolinamide to form Sorafenib.

Leaving group Synthetic intermediate Urea bond formation Sorafenib

Melting Point Differentiation: 109–111 °C vs. 89–90 °C (Methyl Ester) and 202–204 °C (Sorafenib API)

The melting point of 871555-75-8 is reported as 109–111 °C . For comparison, Methyl (4-chloro-3-trifluoromethylphenyl)carbamate (CAS 19448-54-5) melts at 89–90 °C , while Sorafenib free base melts at 202–204 °C . The 20 °C gap between the phenyl and methyl carbamates provides a straightforward differential scanning calorimetry (DSC) or capillary melting point identity test to distinguish between these two potential byproducts without requiring HPLC. The ~93 °C gap to the API melting point further ensures that Impurity 4 is not misidentified as residual API in solid-state purity assessments.

Melting point Identity testing Pharmacopeial standard USP melting point

Regulatory-Grade Supply with Pharmacopeial Traceability vs. Uncharacterized Technical-Grade Material

Supplier specifications for 871555-75-8 as Sorafenib Impurity 4 include provision of detailed characterization data compliant with regulatory guidelines and optional traceability to USP or EP pharmacopeial standards [1]. In contrast, generic aryl carbamates such as 4-chlorophenyl N-(3-trifluoromethylphenyl)carbamate (CAS 14353-07-2) are typically supplied as AldrichCPR screening compounds without full pharmacopeial characterization packages [2]. This documentation gap is critical: ANDA submissions require impurity reference standards with complete certificates of analysis (CoA) including HPLC purity (typically >95% [3]), NMR, MS, and residual solvent data for method validation.

Pharmacopeial traceability USP reference standard EP impurity CoA documentation

Procurement-Relevant Application Scenarios for 871555-75-8 Sorafenib Impurity 4


Sorafenib ANDA Analytical Method Validation (AMV) – Impurity Profiling by HPLC

871555-75-8 serves as the impurity marker for Sorafenib Impurity 4 in USP/EP-compliant HPLC methods. Its distinct LogP of 5.04 ensures baseline separation from the more polar Impurity 3 (4-chloro-3-trifluoromethylaniline) and the methyl ester byproduct on reversed-phase C18 columns under validated method conditions [1][2]. QC laboratories performing ANDA method validation should procure this specific impurity standard rather than generic aryl carbamates to meet system suitability requirements for resolution and retention time reproducibility.

Sorafenib API Process Development – Intermediate Quality Control (IPC)

In the synthesis route described by patent CN101671299A, 871555-75-8 is the penultimate intermediate before urea bond formation with 4-(4-aminophenoxy)-N-methylpicolinamide to produce Sorafenib [3]. Its 94% synthesis yield from 4-chloro-3-trifluoromethylaniline and phenyl chloroformate makes it an efficient checkpoint for IPC. The 109–111 °C melting point and available crystal structure enable rapid solid-state identity confirmation during manufacturing campaigns without disrupting the HPLC workflow.

Sorafenib Formulation Stability Studies – Degradation Product Identification

During forced degradation studies of Sorafenib drug product, 871555-75-8 may appear as a hydrolytic degradation product if residual phenyl carbamate or related intermediates are present [1]. Its fully characterized single-crystal structure and mass spectrum allow unambiguous LC–MS/MS identification and differentiation from co-eluting degradation products such as Sorafenib N-oxide. Procurement of fully characterized Impurity 4 reference standard ensures accurate peak assignment in stability-indicating method development.

Custom Synthesis of 4-Chloro-3-trifluoromethylphenyl Urea Derivatives – Scaffold Diversification

Beyond Sorafenib, the phenyl carbamate scaffold of 871555-75-8 serves as a versatile electrophile for synthesizing diverse N-aryl-N′-substituted ureas with potential kinase inhibitory activity [3][4]. The phenol leaving group offers a reactivity window intermediate between the more labile 4-nitrophenyl carbamate and the less reactive methyl carbamate, enabling controlled diversification with amine nucleophiles of varying nucleophilicity.

Quote Request

Request a Quote for (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.